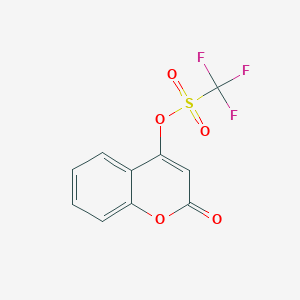

4-(Trifluoromethylsulfonyloxy)coumarin

Description

Properties

Molecular Formula |

C10H5F3O5S |

|---|---|

Molecular Weight |

294.21 g/mol |

IUPAC Name |

(2-oxochromen-4-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-8-5-9(14)17-7-4-2-1-3-6(7)8/h1-5H |

InChI Key |

LIGSOIHKWHISGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethylsulfonyloxy Coumarin

Direct Sulfonylation Approaches from 4-Hydroxycoumarin (B602359) Precursors

The most common and direct route to 4-(trifluoromethylsulfonyloxy)coumarin involves the conversion of the hydroxyl group of 4-hydroxycoumarin into a trifluoromethanesulfonate (B1224126) (triflate) group. This transformation is significant as it turns the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Reaction Conditions and Reagents (e.g., Triflic Anhydride)

The sulfonylation of 4-hydroxycoumarin is typically accomplished using trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) as the triflating agent. The reaction requires a base to deprotonate the hydroxyl group, thereby activating it for reaction with the electrophilic triflic anhydride.

Commonly employed conditions fall into two main categories:

Pyridine as base and solvent: In this one-component system, 4-hydroxycoumarin is treated with triflic anhydride in pyridine, which serves as both the base and the reaction solvent. The mixture is often heated to reflux to ensure the reaction proceeds to completion. researchgate.net

Triethylamine (B128534) in an inert solvent: An alternative method involves using a tertiary amine base, such as triethylamine (Et₃N), in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). This approach is often performed at cooler temperatures, ranging from 0 °C to room temperature. researchgate.net

The general reaction scheme is as follows:

Optimization of Reaction Parameters and Yields

The efficiency and yield of the triflation reaction can be influenced by the choice of base, solvent, and temperature. While a systematic optimization study is not extensively documented in a single source, analysis of various reported procedures allows for a comparison of different conditions. High yields are generally achievable with the standard methods. For instance, reactions conducted in dichloromethane with triethylamine as a base have been reported to produce the desired product in excellent yields.

| Precursor | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Triflic Anhydride, Triethylamine | Dichloromethane | 0 °C to Room Temp | High Yield Reported |

| 4-Hydroxycoumarin | Triflic Anhydride, Pyridine | Pyridine | Reflux | High Yield Reported |

Synthesis of Related Triflated Coumarin (B35378) Analogues

The direct sulfonylation methodology is not limited to the parent 4-hydroxycoumarin but is also applicable to precursors bearing additional functional groups, leading to a variety of structurally diverse coumarin triflates.

Bis(triflates) of Dihydroxycoumarins

Coumarins possessing two hydroxyl groups can be converted into their corresponding bis(triflate) derivatives. A key example is the synthesis of 4,7-bis(trifluoromethylsulfonyloxy)coumarin from 4,7-dihydroxycoumarin. This reaction typically involves treating the dihydroxy precursor with an excess of triflic anhydride and a suitable base, such as pyridine, to ensure that both hydroxyl groups are triflated. The reaction is generally performed at a controlled temperature, starting at 0 °C and allowing it to warm to room temperature, to afford the bis(triflate) product in good yield.

| Precursor | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4,7-Dihydroxycoumarin | Triflic Anhydride (2.2 equiv.), Pyridine | Dichloromethane | 0 °C to Room Temp, 12h | 4,7-Bis(trifluoromethylsulfonyloxy)coumarin | 85% |

Triflated Coumarins with Additional Substituents (e.g., Halogens, Methyl)

The synthesis of 4-coumarinyl triflates can also be achieved starting from 4-hydroxycoumarins that already bear other substituents on the aromatic ring. This two-step approach involves the initial synthesis of the substituted 4-hydroxycoumarin, followed by the standard triflation of the 4-hydroxyl group.

For example, the synthesis of 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate begins with the preparation of 7-hydroxy-4-(trifluoromethyl)coumarin. This precursor is then subjected to triflation using triflic anhydride and a base to yield the final product. researchgate.net Similarly, halogenated analogues such as 6-bromo-4-(trifluoromethylsulfonyloxy)coumarin can be prepared from 6-bromo-4-hydroxycoumarin. The synthesis of this precursor has been reported via methods such as the reaction of p-bromophenylacetate with malonyl chloride. nih.gov The subsequent triflation follows the established protocols.

| Precursor | Reagents | Conditions | Product |

|---|---|---|---|

| 7-Hydroxy-4-(trifluoromethyl)coumarin | Triflic Anhydride, Base | Standard Triflation | 4-(Trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate researchgate.net |

| 6-Bromo-4-hydroxycoumarin | Triflic Anhydride, Base | Standard Triflation | 6-Bromo-4-(trifluoromethylsulfonyloxy)coumarin |

Reactivity and Mechanistic Investigations of 4 Trifluoromethylsulfonyloxy Coumarin

Nucleophilic Substitution Pathways

The electron-withdrawing nature of the triflate group activates the 4-position of the coumarin (B35378) ring, facilitating nucleophilic attack. Reactions with strong nucleophiles, such as aliphatic and aromatic amines, have been shown to proceed through an addition-elimination mechanism to yield 4-aminocoumarins in good to high yields. thieme-connect.com In this pathway, the nucleophile first attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the triflate group is eliminated, restoring the aromaticity of the heterocyclic ring and resulting in the substituted product.

However, less nucleophilic reagents, such as amides, are generally not reactive enough to participate in this direct substitution pathway under standard conditions. thieme-connect.com For these weaker nucleophiles, transition metal-catalyzed methods are typically required to achieve the desired substitution, highlighting a bridge between nucleophilic substitution and cross-coupling chemistry. thieme-connect.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and widely used strategies for forming carbon-carbon and carbon-heteroatom bonds. cardiff.ac.uk For 4-(Trifluoromethylsulfonyloxy)coumarin, these reactions are particularly effective due to the high reactivity of the C-O bond of the triflate group in the catalytic cycles of metals like palladium. researchgate.net This approach has become a cornerstone for the synthesis of 4-substituted coumarins, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl fragments onto the coumarin core. researchgate.net

Palladium catalysis is the most prevalent method for the cross-coupling of coumarin triflates. researchgate.net The general mechanism for these reactions involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the first step, a low-valent palladium(0) complex inserts into the carbon-triflate bond of the coumarin substrate. This is followed by transmetalation, where the organic group from an organometallic reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or pseudohalide. cardiff.ac.ukmdpi.com This reaction is widely used for the synthesis of 4-aryl and 4-heteroaryl coumarins from this compound. researchgate.net The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents. mdpi.comnih.gov

Research on the related substrate 4-methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin demonstrates the effectiveness of this method. Both electron-rich and electron-poor arylboronic acids can be successfully coupled, affording the corresponding 4-methyl-6,7-diarylcoumarins in high yields. researchgate.net The reaction conditions are typically optimized with a specific palladium catalyst, ligand, base, and solvent system. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with a Coumarin bis(triflate)

| Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 4-Methyl-6,7-diphenylcoumarin | 88 | researchgate.net |

| 4-Methoxyphenylboronic acid | 4-Methyl-6,7-bis(4-methoxyphenyl)coumarin | 85 | researchgate.net |

| 4-Chlorophenylboronic acid | 4-Methyl-6,7-bis(4-chlorophenyl)coumarin | 73 | researchgate.net |

| 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-6,7-bis[4-(trifluoromethyl)phenyl]coumarin | 75 | researchgate.net |

| Thiophen-2-ylboronic acid | 4-Methyl-6,7-di(thiophen-2-yl)coumarin | 78 | researchgate.net |

Reaction Conditions: Substrate (1.0 equiv), Arylboronic acid (2.0 equiv), Pd(PPh₃)₄ (6 mol%), K₃PO₄ (3.0 equiv), in 1,4-dioxane (B91453) at 120 °C for 6 h. researchgate.net

The Stille coupling involves the reaction of an organic halide or pseudohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgsynarchive.com This reaction is a powerful tool for creating carbon-carbon bonds and is particularly useful for introducing a variety of organic fragments, including alkyl, vinyl, aryl, and heteroaryl groups, onto the coumarin scaffold from its 4-triflate derivative. researchgate.netnih.gov

Organostannanes are stable to air and moisture, and many are commercially available. wikipedia.org The primary drawback of this method is the toxicity of the tin reagents and byproducts, which can complicate purification. wikipedia.orgharvard.edu The mechanism follows the standard palladium-catalyzed cross-coupling cycle. wikipedia.org

Table 2: General Conditions for Stille Coupling of 4-(Trifluoromethylsulfonyloxy)coumarins

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Coupling Partner | Organostannane (e.g., R-SnBu₃, R-SnMe₃) | wikipedia.orgsynarchive.com |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | researchgate.netharvard.edu |

| Ligand | Triphenylphosphine (PPh₃), Tris(2-furyl)phosphine (TFP), Triphenylarsine (AsPh₃) | harvard.edumsu.edu |

| Solvent | Toluene, Dioxane, DMF, NMP | harvard.edumsu.edu |

| Additives | CuI, LiCl | harvard.edu |

The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base, which also often serves as the solvent. wikipedia.org For this compound, this reaction provides a direct route to 4-alkynylcoumarins, which are valuable building blocks for more complex molecules. researchgate.net

The reaction is known for its reliability and mild conditions, often proceeding at room temperature. wikipedia.org Copper-free variations have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction. wikipedia.orgnih.gov

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | wikipedia.orgorganic-chemistry.org |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | wikipedia.orgresearchgate.net |

| Co-catalyst | Copper(I) Iodide (CuI) | wikipedia.orgresearchgate.net |

| Base/Solvent | Triethylamine (B128534) (Et₃N), Diethylamine (Et₂NH), Diisopropylamine (DIPA) | wikipedia.orgorganic-chemistry.org |

| Solvent (alternative) | THF, DMF | wikipedia.orgresearchgate.net |

The Negishi coupling reaction forms a carbon-carbon bond by reacting an organic halide or triflate with an organozinc compound. wikipedia.orgsynarchive.com This reaction is catalyzed by a nickel or palladium complex. wikipedia.org Palladium catalysts are generally preferred due to their higher functional group tolerance and superior chemical yields. wikipedia.org The Negishi coupling is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For coumarin systems, this reaction allows for the introduction of various alkyl and aryl groups. Studies on the analogous 4-tosylcoumarin, which has similar reactivity to the 4-triflate, have shown that a range of alkyl and arylzinc reagents can be coupled in good to excellent yields under relatively mild conditions. researchgate.net

Table 4: Examples of Negishi Coupling with 4-Tosylcoumarin

| Organozinc Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| PhZnCl | 4-Phenylcoumarin | 85 | researchgate.net |

| 4-MeC₆H₄ZnCl | 4-(4-Tolyl)coumarin | 82 | researchgate.net |

| 4-MeOC₆H₄ZnCl | 4-(4-Methoxyphenyl)coumarin | 80 | researchgate.net |

| n-BuZnCl | 4-(n-Butyl)coumarin | 75 | researchgate.net |

| i-PrZnCl | 4-Isopropylcoumarin | 72 | researchgate.net |

Reaction Conditions: Substrate (1.0 equiv), Organozinc reagent (1.5 equiv), Pd(PPh₃)₂(saccharinate)₂ (3 mol%), in THF at 60 °C for 8-10 h. researchgate.net

Nickel-Catalyzed Cross-Couplings

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative catalyst for cross-coupling reactions. organic-chemistry.org Nickel catalysts are effective for a variety of transformations, including the coupling of aryl sulfonates. organic-chemistry.orgnih.gov

A nickel-catalyzed cross-coupling reaction between 4-mesylcoumarins (a close analog to 4-triflylcoumarins) and aryl halides has been developed, providing 4-arylcoumarins in good yields under mild conditions. nih.gov The reaction system utilizes NiCl₂(PPh₃)₂ with a phosphine (B1218219) ligand and zinc powder as a reductant in toluene. nih.gov This methodology facilitates the synthesis of biologically relevant 4-substituted coumarins and demonstrates that nickel can effectively replace palladium for this type of transformation. Furthermore, nickel-catalyzed C-S cross-coupling of various aryl and alkenyl triflates with alkyl thiols has been reported, highlighting the general utility of triflates as substrates in nickel catalysis. organic-chemistry.orgwikipedia.org These reactions often proceed under mild conditions with short reaction times using air-stable nickel precatalysts. organic-chemistry.org

Copper-Mediated Transformations

Copper catalysis, particularly in Ullmann-type reactions, offers a classical yet effective method for forming C-O, C-N, and C-S bonds. nih.govnih.gov While traditional Ullmann conditions were often harsh, modern protocols using ligands like diamines or amino acids have significantly broadened their scope and applicability under milder conditions. nih.gov

A key example relevant to this compound is the copper(II) acetate (B1210297) mediated Ullmann-type C-O coupling of phenols with 4-tosylcoumarin. thieme.de Tosylates and triflates are both sulfonate esters and exhibit similar reactivity as leaving groups in cross-coupling reactions. This ligand-free method provides a simple and efficient route to synthesize 4-aryloxycoumarins in moderate to good yields. thieme.de This suggests that this compound would be a suitable substrate for similar copper-catalyzed C-O couplings with various phenols and alcohols.

Copper also plays a significant role as a co-catalyst in other transformations involving triflates. The "copper effect" is well-known in Stille cross-coupling reactions. nih.gov In Sonogashira couplings of aryl triflates with terminal alkynes, a copper(I) co-catalyst is almost universally employed alongside a palladium catalyst to facilitate the formation of the key copper-acetylide intermediate. acs.org

Other Metal Catalysis (e.g., Rhodium, Gold, Platinum in related coumarin C-H activation)

While palladium, nickel, and copper are primarily used for cross-coupling reactions involving the triflate leaving group, other transition metals like rhodium, gold, and platinum are instrumental in alternative strategies for coumarin functionalization, chiefly through C-H bond activation. These methods bypass the need to pre-install a leaving group at the C-4 position.

Rhodium (Rh): Rhodium catalysts have been employed for the synthesis of coumarin derivatives via C-H activation. An efficient annulation of phenolic acetates with acrylates using [Rh₂(OAc)₄] as a catalyst leads to C-4 substituted coumarins with excellent regioselectivity. Multicomponent reactions using aryl thiocarbamates, internal alkynes, and sulfonamides, catalyzed by rhodium, can produce complex iminocoumarins through a directed C-H activation pathway.

Gold (Au): Gold catalysis is particularly effective for π-acid-mediated cyclizations. nih.gov Gold(I) complexes catalyze the intramolecular hydroarylation of aryl alkynoates to yield coumarins, often with very low catalyst loadings (down to 0.01 mol%). nih.gov Gold catalysts have also been used for the difunctionalization of activated alkynes with organohalides to produce 3-arylated and alkenylated coumarin derivatives. nih.gov Additionally, gold complexes can act as photosensitizers in the [2+2]-cycloaddition of coumarins with alkenes.

Platinum (Pt): Platinum complexes have been shown to catalyze the synthesis of coumarins through cyclization reactions. For instance, PtCl₄ can catalyze the cyclization of certain substrates to form aminocoumarins, although it may require higher temperatures than gold catalysts. Platinum-based emitters have also been synthesized using cyclometalated pyridyl-substituted coumarins, indicating applications in materials science. Furthermore, platinum(II) complexes incorporating substituted coumarin ligands have been synthesized and evaluated as potential telomerase inhibitors.

Chemoselectivity and Regioselectivity in Complex Systems

The ability to selectively functionalize one position over another in a molecule with multiple reactive sites is a central challenge in organic synthesis. This compound derivatives that also bear other leaving groups are excellent platforms for studying and exploiting chemoselectivity and regioselectivity.

The palladium-catalyzed cross-coupling of substrates containing both a triflate and a halide demonstrates predictable selectivity based on the established reactivity of leaving groups. In the case of 3-bromo-4-trifloxycoumarin, the C-OTf bond is significantly more reactive towards palladium(0) oxidative addition than the C-Br bond. wiley.com This differential reactivity allows for a highly chemoselective Suzuki or amination reaction at the C-4 position, leaving the C-3 position available for subsequent, different coupling reactions. The established reactivity order is 4-OTf > 3-Br > 4-OTs. wiley.com

In systems with two triflate groups, regioselectivity is governed by more subtle electronic and steric effects. As detailed in section 3.2.1.7, the Suzuki-Miyaura coupling of 4-methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin proceeds selectively at the C-7 position. organic-chemistry.org This selectivity allows for the synthesis of unsymmetrically 6,7-disubstituted coumarins by performing a sequential, one-pot reaction. The first arylboronic acid is added and reacted at a lower temperature (e.g., 70 °C) to ensure mono-coupling at the more reactive C-7 site, followed by the addition of a second, different arylboronic acid and an increase in temperature (e.g., 120 °C) to drive the reaction at the less reactive C-6 site. organic-chemistry.org This strategy provides a powerful tool for building molecular complexity in a controlled manner.

Mechanistic Elucidation of Catalytic Cycles

The reactivity of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, is governed by a well-established catalytic cycle. This cycle is broadly applicable to aryl and vinyl triflates and comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The triflate group (-OTf) at the 4-position of the coumarin ring serves as an excellent leaving group, facilitating the initial step of the catalytic cycle. unistra.fr

A generalized catalytic cycle for the reaction of this compound begins with the active Pd(0) catalyst. The first and often rate-determining step is the oxidative addition of the coumarinyl triflate to the Pd(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a copper acetylide in the Sonogashira reaction). The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to yield the 4-substituted coumarin product and regenerate the Pd(0) catalyst. youtube.com

The choice of catalyst and, critically, the associated ligands, plays a pivotal role in the efficiency and outcome of cross-coupling reactions involving this compound. The catalyst system, typically a palladium(0) complex, is often generated in situ from a palladium(II) precursor. wikipedia.org Ligands, most commonly phosphines, are essential for stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. gessnergroup.com

Electron-rich phosphine ligands enhance the electron density on the palladium center, which in turn promotes the oxidative addition step with the electron-deficient C4-carbon of the coumarin scaffold. nih.gov The increased nucleophilicity of the palladium atom facilitates the cleavage of the C-OTf bond. Furthermore, the steric bulk of the ligands can influence the coordination number of the palladium complex, favoring the formation of low-coordinate species that are more reactive. nih.gov For instance, bulky biaryl monophosphine ligands are known to facilitate oxidative addition even with less reactive electrophiles. nih.gov

In the context of the Sonogashira coupling, a copper(I) co-catalyst is often employed. libretexts.orgorganic-chemistry.org The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, a process that is generally faster than the direct reaction of the alkyne with the palladium intermediate. wikipedia.orgyoutube.com

The base is another crucial component of the catalytic system, particularly in Suzuki-Miyaura and Sonogashira reactions. In the Suzuki-Miyaura coupling, the base activates the organoboron reagent to form a more nucleophilic boronate species, which is necessary for efficient transmetalation. youtube.com In the Sonogashira reaction, the base is required to deprotonate the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt or, in copper-free variants, directly with a palladium intermediate. libretexts.orgyoutube.com

Interactive Table of Common Catalysts and Ligands:

| Catalyst/Precursor | Common Ligands | Reaction Type |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Suzuki-Miyaura, Sonogashira |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | Suzuki-Miyaura, Sonogashira |

| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | Suzuki-Miyaura |

| [Pd(dppf)Cl₂] | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Suzuki-Miyaura, Sonogashira |

While the direct experimental observation of all intermediates and transition states in the catalytic cycle for this compound is challenging due to their transient nature, their structures can be inferred from extensive mechanistic studies on analogous aryl triflate systems and supported by computational studies like Density Functional Theory (DFT). mtak.humtak.hu

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of this compound to a coordinatively unsaturated Pd(0)L₂ complex. This proceeds through a three-centered transition state involving the palladium atom, the C4 carbon, and the oxygen of the triflate group. The result is a square planar Pd(II) intermediate, [Pd(4-coumarinyl)(OTf)L₂]. mtak.hu DFT studies on similar aryl halides suggest that this step is generally exergonic. mtak.hu

Transmetalation: In a Suzuki-Miyaura coupling, the triflate ligand on the Pd(II) intermediate is typically displaced by an anion from the base (e.g., hydroxide (B78521) or carbonate), forming a more reactive palladium-hydroxo or -carbonate complex. This complex then reacts with the boronic acid (or a boronate complex) in the transmetalation step. This step is proposed to proceed through a transition state where a bridge is formed between the palladium and boron atoms, facilitating the transfer of the aryl group from boron to palladium. This results in a diorganopalladium(II) intermediate, [Pd(4-coumarinyl)(Ar)L₂]. youtube.com In the Sonogashira coupling, the transmetalation occurs between the [Pd(4-coumarinyl)(OTf)L₂] complex and the copper acetylide (RC≡CCu), leading to the formation of a [Pd(4-coumarinyl)(C≡CR)L₂] intermediate and regenerating the copper catalyst. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. This is a concerted process where the C-C bond between the coumarinyl and the new substituent is formed, and the palladium center is reduced from Pd(II) to Pd(0). For reductive elimination to occur, the two organic groups must be cis to each other in the square planar complex. If they are trans, a cis-trans isomerization must precede the reductive elimination. youtube.com This step yields the final 4-substituted coumarin product and regenerates the active Pd(0)L₂ catalyst, which can then enter another catalytic cycle. youtube.com

Derivatization Strategies and Synthesis of Advanced Coumarin Architectures

Construction of 4-Arylcoumarin Scaffolds

The synthesis of 4-arylcoumarins, also known as neoflavones, is a significant area of research due to their broad spectrum of biological activities. nih.gov The triflate at the 4-position of the coumarin (B35378) core is an excellent substrate for various palladium-catalyzed cross-coupling reactions to introduce aryl substituents.

Suzuki-Miyaura Coupling: This is a widely used method for forging carbon-carbon bonds. youtube.com 4-(Trifluoromethylsulfonyloxy)coumarin readily couples with a variety of arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org The reaction is tolerant of a wide range of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of 4-arylcoumarins. The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand like PCy₃ is often effective for the coupling of aryl triflates. organic-chemistry.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling provides an alternative route to 4-arylcoumarins by reacting this compound with organozinc reagents. wikipedia.orgorganic-chemistry.org This method is particularly useful for its high functional group tolerance and the ability to perform couplings under mild conditions. organic-chemistry.orgchem-station.com Palladium catalysts, such as those derived from Pd(0) sources, are typically employed. wikipedia.orgsynarchive.com

Stille Coupling: The Stille reaction involves the coupling of the coumarin triflate with organostannane reagents, catalyzed by palladium complexes. researchgate.netwikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The reaction proceeds under mild conditions and is compatible with many functional groups. nrochemistry.com

Table 1: Palladium-Catalyzed Synthesis of 4-Arylcoumarins

| Coupling Reaction | Reagent | Catalyst System (Typical) | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PCy₃ | Mild conditions, high functional group tolerance |

| Negishi | Arylzinc halide | Pd(PPh₃)₄ | High reactivity, broad substrate scope |

| Stille | Arylstannane | Pd(PPh₃)₄ | Mild conditions, functional group tolerance |

Introduction of Amido and N-Hetaryl Functionalities at the 4-Position

The introduction of nitrogen-containing substituents at the 4-position of the coumarin ring can significantly modulate the biological and photophysical properties of the resulting compounds. This compound serves as an excellent electrophile for C-N bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 4-aminocoumarins. It allows for the coupling of this compound with a wide range of primary and secondary amines, as well as N-heterocycles. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating various substrates. This methodology has been successfully applied to generate libraries of 4-arylamino and 4-N-hetaryl coumarin derivatives.

Recent research has demonstrated the synthesis of difluorinated 3-oxo-N,3-diarylpropanamides starting from 4-arylamino coumarins, which are accessible from the corresponding triflate. rsc.org

Synthesis of 3,4-Disubstituted Coumarins

The triflate group at the 4-position can be exploited in concert with other functionalities on the coumarin ring to achieve selective synthesis of 3,4-disubstituted coumarins. A particularly effective strategy involves the use of 3-bromo-4-(trifluoromethylsulfonyloxy)coumarin as a starting material. The differential reactivity of the C-Br and C-OTf bonds allows for sequential, site-selective cross-coupling reactions. nih.gov

The order of reactivity for these leaving groups in palladium-catalyzed reactions is generally 4-OTf > 3-Br. nih.gov This allows for the initial coupling reaction to occur at the more reactive 4-position, followed by a subsequent coupling at the 3-position.

Sequential Cross-Coupling Reactions:

Sonogashira or Suzuki Coupling at C-4: The first coupling reaction is typically performed at the 4-position, taking advantage of the high reactivity of the triflate group. For instance, a Sonogashira coupling can introduce an alkynyl group, or a Suzuki coupling can introduce an aryl group.

Coupling at C-3: The resulting 3-bromo-4-substituted coumarin can then undergo a second cross-coupling reaction, such as a Suzuki, Heck, or amination reaction, at the 3-position.

This stepwise approach provides a versatile and efficient route to a wide range of 3,4-disubstituted coumarins, including 3-alkynyl-4-arylcoumarins, 3,4-diarylcoumarins, and 3-amino-4-arylcoumarins. nih.gov

Table 2: Site-Selective Synthesis of 3,4-Disubstituted Coumarins from 3-Bromo-4-(trifluoromethylsulfonyloxy)coumarin

| Step | Position | Reaction Type | Reagent | Product Type |

|---|---|---|---|---|

| 1 | C-4 | Suzuki | Arylboronic acid | 3-Bromo-4-arylcoumarin |

| 2 | C-3 | Sonogashira | Terminal alkyne | 3-Alkynyl-4-arylcoumarin |

| 1 | C-4 | Sonogashira | Terminal alkyne | 3-Bromo-4-alkynylcoumarin |

| 2 | C-3 | Suzuki | Arylboronic acid | 3-Aryl-4-alkynylcoumarin |

Generation of 7-Alkynyl and 7-Substituted Coumarins

While the primary focus is on the 4-position, the triflate methodology can be extended to other positions of the coumarin ring. For instance, 7-hydroxycoumarins can be converted to their corresponding triflates. These 7-triflyloxycoumarins are valuable intermediates for introducing substituents at the 7-position, a common modification in biologically active coumarins. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce alkynyl groups at the 7-position. This has been demonstrated in the synthesis of various 7-substituted coumarins. A comparative study on the palladium-catalyzed reactions of 7-substituted coumarins found that nonaflates can be more efficient leaving groups than triflates in certain contexts. researchgate.net

Integration into Polycyclic and Fused Heterocyclic Systems

The reactivity of this compound makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems. These structures are of interest due to their potential biological activities and applications in materials science. mdpi.comthieme-connect.de

One approach involves intramolecular cyclization reactions. researchgate.net For example, a substituent introduced at the 3-position via a cross-coupling reaction can be designed to subsequently react with the 4-position (after displacement of the triflate) or another part of the coumarin scaffold to form a new ring.

Furthermore, this compound can be used in multi-step sequences to construct fused systems. For instance, the triflate can be displaced by a nucleophile that carries a second reactive group, which can then participate in a subsequent cyclization reaction to build a new heterocyclic ring fused to the coumarin core. This strategy has been utilized in the synthesis of coumarin-annulated polycyclic heterocycles and pyrrolocoumarins. mdpi.commdpi.com The synthesis of furobenzopyrones, for example, can involve precursors derived from functionalized coumarins. nih.gov

Comparative Reactivity with Alternative Leaving Groups (e.g., Nonaflates, Halides, Tosylates)

The triflate group is a superior leaving group compared to halides and tosylates in many palladium-catalyzed cross-coupling reactions due to its high reactivity, which often allows for milder reaction conditions and broader substrate scope.

Nonaflates: The nonafluorobutanesulfonyloxy (nonaflate) group is an even more powerful leaving group than triflate. In a comparative study on 7-substituted coumarins, nonaflates were found to be better leaving groups than the corresponding triflates in terms of both efficiency and reactivity in palladium-catalyzed cross-coupling reactions. researchgate.net Aryl nonaflates can offer increased stability under certain reaction conditions where triflates might be prone to degradation. researchgate.net

Halides (Br, Cl): Trifates are generally more reactive than bromides and chlorides in oxidative addition to palladium(0), which is often the rate-determining step in the catalytic cycle. This increased reactivity allows for couplings to occur at lower temperatures. The reactivity order is typically I > OTf > Br > Cl.

Tosylates: Tosylates are less reactive than triflates in palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group in the triflate makes it a much better leaving group than the tolyl group in the tosylate. In the context of 3,4-disubstituted coumarin synthesis, the reactivity order was determined to be 4-OTf > 3-Br > 4-OTs. nih.gov This highlights the significantly higher reactivity of the triflate compared to the tosylate at the same position.

Table 3: Reactivity of Leaving Groups at the Coumarin 4-Position

| Leaving Group | Relative Reactivity in Pd-Catalyzed Coupling | Key Characteristics |

|---|---|---|

| Nonaflate (-ONf) | Very High | More reactive and sometimes more stable than triflate. |

| Triflate (-OTf) | High | Excellent reactivity, allows for mild conditions. |

| Bromide (-Br) | Moderate | Less reactive than triflate. |

| Tosylate (-OTs) | Low | Significantly less reactive than triflate. |

Advanced Applications in Chemical Research

Precursors for Fluorescent Probes and Chromophores

The coumarin (B35378) core is renowned for its inherent fluorescent properties. However, native coumarin has limitations that can be overcome through chemical modification. 4-(Trifluoromethylsulfonyloxy)coumarin is an ideal starting material for creating libraries of fluorescent probes and chromophores with customized characteristics. Its ability to undergo cross-coupling reactions facilitates the direct formation of C-C bonds at the 4-position, a site that significantly influences the electronic and photophysical properties of the coumarin system.

The primary synthetic strategy for modifying this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. researchgate.netorganic-chemistry.org These methods allow for the efficient coupling of the coumarin scaffold with a vast range of aryl or heteroaryl boronic acids (or esters) and organostannanes, respectively. By carefully selecting the coupling partner, researchers can systematically alter the π-conjugated system and the electronic nature of the final molecule. This strategic derivatization provides precise control over the photophysical properties of the resulting chromophore.

For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 4-position can significantly shift the absorption (λabs) and emission (λem) maxima, modulate the Stokes shift (the difference between λem and λabs), and influence the fluorescence quantum yield (ΦF). Extending the π-conjugation by introducing aryl or ethenyl groups generally leads to red-shifted absorption and emission spectra. This tunability is crucial for developing probes for specific biological or analytical applications where excitation and emission need to occur at particular wavelengths to avoid background autofluorescence or for use in multicolor imaging experiments.

Research on related 4-trifluoromethyl-substituted coumarins, which are synthesized via similar cross-coupling strategies, demonstrates this principle effectively. The introduction of various (hetero)aryl and (hetero)arylethenyl groups allows for the creation of dyes spanning a broad spectral range.

| Substituent at 4-Position | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| -CF3 (with 7-dialkylamino group) | 413 - 480 | 527 - 668 | >114 | biosyn.comnih.gov |

| -CF3 (fused with dihydroquinoline) | 472 | 623 | 151 | biosyn.com |

The precise control over photophysical properties afforded by derivatives of this compound is particularly valuable for the development of fluorophores for super-resolution microscopy (SRM). Techniques like Stimulated Emission Depletion (STED) microscopy impose stringent demands on fluorescent labels, requiring high photostability, brightness, and, crucially, large Stokes shifts to separate the excitation and depletion laser lines, thereby reducing background noise. researchgate.net

Scientists have successfully designed and synthesized novel 7-dialkylamino-4-trifluoromethylcoumarins specifically for bioconjugation and STED microscopy. biosyn.comresearchgate.net These dyes exhibit exceptionally large Stokes shifts, with absorption and emission maxima that can be tuned into the far-red region of the spectrum. biosyn.com A notable example is a phosphorylated coumarin dye designed for immunolabeling procedures. This dye, featuring a complex substituent at the 4-position, has an absorption maximum at 472 nm and an emission maximum at 623 nm, resulting in a large Stokes shift of 151 nm. biosyn.com When used in STED microscopy, this probe provided an optical resolution superior to 70 nm with a low background signal, enabling high-quality, sub-diffractional imaging. biosyn.comresearchgate.net The combination of large Stokes shifts and good quantum yields in these coumarin derivatives facilitates advanced applications such as two-color imaging using a single depletion laser. biosyn.comnih.gov

Modules for Bioconjugation and Chemical Biology Tools

The synthetic accessibility of diverse 4-substituted coumarins from the triflate precursor makes them excellent platforms for creating chemical biology tools. By incorporating reactive functional groups, these fluorescent scaffolds can be covalently attached to biomolecules, serving as reporters for imaging, tracking, and quantification.

A key strategy in developing coumarin-based bioprobes is the introduction of a reactive handle for conjugation. This is typically achieved by using a coupling partner in the Suzuki or Stille reaction that already contains a protected or masked functional group, such as a carboxylic acid, amine, or azide. For example, synthesizing a 4-arylcoumarin where the aryl group is substituted with a carboxylic acid provides a direct attachment point for labeling proteins via their lysine (B10760008) residues (amine groups) using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling). researchgate.net

The coumarin scaffold has also been successfully employed for the derivatization of nucleic acids. For instance, multifunctional reagents based on a coumarin structure, such as 7-azido-4-(bromomethyl)coumarin (N3BC), have been developed for the selective labeling of unmodified RNAs. researchgate.net While this example involves modification at a different position, it highlights the utility of the coumarin core as a fluorescent tag for nucleic acids. The synthetic flexibility offered by this compound allows for the design of probes that could be attached to modified oligonucleotides via similar click chemistry or other bioorthogonal reactions, making it a valuable tool for studying the structure, function, and localization of RNA and DNA.

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules within a complex biological environment. A photoaffinity probe typically consists of three components: a recognition element, a photoreactive group, and a reporter tag. Upon binding to its target, the probe is irradiated with light, causing the photoreactive group to form a covalent bond with the target protein, thus "trapping" the interaction. nih.gov

This compound is an ideal starting platform for the synthesis of such probes. The coumarin core can serve as the fluorescent reporter tag. The C4 position, activated by the triflate group, can be functionalized via cross-coupling to introduce a moiety containing a photoreactive group, such as a benzophenone, an arylazide, or a trifluoromethylphenyldiazirine. This synthetic approach allows for the creation of versatile photoaffinity probes where the coumarin fluorescence allows for easy detection and identification of the labeled biomolecules. nih.gov

Building Blocks in Materials Science

Beyond biological applications, the structural and photophysical diversity of molecules accessible from this compound makes it a valuable building block in materials science. The ability to systematically tune the electronic properties and extend the π-conjugation of the coumarin core is highly relevant for the development of organic functional materials.

Derivatives of this compound can be designed as emitters or dyes for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The synthetic versatility allows for the creation of novel materials where properties such as charge transport, energy levels, and solid-state fluorescence can be rationally engineered by modifying the substituent at the 4-position. This positions this compound as a key intermediate for synthesizing new classes of organic electronic and photonic materials.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization of Synthesized Derivatives

Spectroscopic analysis is fundamental to confirming the successful synthesis and purity of coumarin (B35378) derivatives. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of coumarin derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and relative integrals of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity of atoms within the molecule can be determined.

In derivatives of 4-(Trifluoromethylsulfonyloxy)coumarin, the ¹H NMR spectrum typically reveals signals for the aromatic protons on the coumarin core in the range of δ 7.0–8.0 ppm. nih.gov The specific positions and splitting patterns of these protons are dictated by the substitution pattern on the benzopyrone ring. The ¹³C NMR spectrum provides information on all carbon atoms, with the carbonyl carbon of the lactone ring appearing significantly downfield (e.g., ~157-181 ppm). nih.govmdpi.commdpi.com The carbon attached to the triflate group is also readily identifiable.

For the trifluoromethylsulfonyloxy group itself, ¹⁹F NMR is particularly informative. The trifluoromethyl group (CF₃) typically exhibits a sharp singlet, and its chemical shift is sensitive to the electronic environment, providing confirmation of the triflate moiety's presence. Studies on compounds with trifluoromethyl groups, such as 7-amino-4-(trifluoromethyl)coumarin, demonstrate the utility of this technique in characterizing fluorinated coumarins. chemicalbook.comnih.gov

Table 1: Representative NMR Data for a Substituted Coumarin Derivative Note: This table illustrates typical chemical shifts for a related coumarin structure to demonstrate the application of NMR. Data is for 2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile 4.

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | 6.89–8.11 | Aromatic Protons |

| ¹³C | 181.7 | δ-lactone Carbonyl Carbon (C₂) |

| ¹³C | 116.7–136.8 | Aromatic Carbons |

Data sourced from references nih.govmdpi.com.

Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds and to gain structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion. mdpi.com

Under electron ionization (EI) conditions, coumarins typically exhibit a prominent molecular ion peak. A characteristic fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in the formation of a benzofuran (B130515) radical ion. benthamopen.comnih.gov This fragment can undergo further loss of another CO molecule. benthamopen.com For this compound, the triflate group is an excellent leaving group, and its cleavage can be a dominant fragmentation pathway. Electrospray ionization (ESI) is also used, particularly for analyzing protonated coumarin molecules and their subsequent fragmentation in the gas phase. nih.gov

Table 2: Common Fragmentation Patterns in Coumarin Mass Spectrometry

| Process | Neutral Loss | Description |

| Decarbonylation | CO (28 Da) | Loss of carbon monoxide from the pyrone ring, a characteristic fragmentation of the coumarin core. benthamopen.comnih.gov |

| Triflate Cleavage | SO₃CF₃ (149 Da) | Cleavage of the trifluoromethylsulfonyloxy group, which is a stable leaving group. |

X-ray crystallography provides definitive proof of a molecule's structure by determining the precise arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. core.ac.ukmdpi.com

While the crystal structure for this compound itself is not widely reported, analysis of closely related structures provides significant insight. For instance, the crystal structure of 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate (B1224126) has been determined. researchgate.net Such studies confirm the planarity of the coumarin ring system and reveal the geometry of the triflate group. The crystal packing is often stabilized by intermolecular interactions like C–H⋯O contacts. researchgate.netresearchgate.net In another example, the structure of a derivative synthesized from 4-methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin was confirmed by X-ray crystal structure analysis. researchgate.net

Table 3: Crystallographic Data for 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate

| Parameter | Value |

| Formula | C₁₁H₄F₆O₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7997(4) |

| b (Å) | 12.6338(4) |

| c (Å) | 12.9238(5) |

| α (°) | 109.674(3) |

| β (°) | 95.183(3) |

| γ (°) | 98.301(3) |

| Volume (ų) | 1323.77(9) |

Data sourced from reference researchgate.net.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives. If bulky substituents are introduced that restrict rotation around a single bond, stable atropisomers can be formed. CD spectroscopy can be used to identify and characterize these atropisomers.

Furthermore, if the coumarin core is attached to a chiral moiety, such as an amino acid, the resulting diastereomers can be distinguished using CD. Studies on proline-substituted coumarins have shown that CD spectra, in conjunction with quantum chemistry calculations, can determine the dominant conformation of the molecule in solution. nih.gov This approach allows for the determination of the absolute configuration and the study of chirality transfer effects from a stereocenter to the coumarin chromophore. nih.gov

Theoretical and Computational Chemistry Studies

Computational methods provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of coumarin derivatives. asrjetsjournal.orgresearchgate.net DFT calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures. researchgate.net

From a mechanistic standpoint, DFT is invaluable for understanding the reactivity of this compound. The triflate is a superb leaving group, making the C4 position highly susceptible to nucleophilic attack. DFT calculations can model the reaction pathways of such substitution reactions, determining activation energies and transition state geometries. This provides insight into reaction kinetics and regioselectivity, as seen in studies of Suzuki-Miyaura cross-coupling reactions involving coumarin bis(triflates). researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the electronic properties and reactivity of the molecule. researchgate.netopensciencepublications.com The energy and distribution of these orbitals can explain the molecule's behavior in chemical reactions and its photophysical properties. DFT has also been successfully applied to study the degradation mechanisms of coumarin derivatives in advanced oxidation processes, predicting their reactivity with radicals like HO•. nih.gov

Conformational Analysis and Stereomutation Dynamics

Prediction of Electronic Properties for Fluorophores

Similarly, a detailed prediction of the electronic properties of this compound as a fluorophore is not available. While coumarins are well-known fluorophores, the specific impact of the 4-triflate substituent on its absorption and emission spectra, fluorescence quantum yield, and Stokes shift has not been computationally modeled or experimentally verified in the available literature. researchgate.netmdpi.com Such a study would be essential to predict its potential utility as a fluorescent probe or in optical materials.

Q & A

What are common synthetic routes for preparing 4-(Trifluoromethylsulfonyloxy)coumarin, and how do reaction conditions influence yield?

Basic Answer:

The compound is typically synthesized via sulfonylation of 4-hydroxycoumarin derivatives. A key method involves introducing the trifluoromethylsulfonyloxy group using trifluoromethanesulfonic anhydride (Tf2O) under anhydrous conditions with a base like pyridine. Reaction efficiency depends on stoichiometry and temperature control (e.g., 0–25°C in dichloromethane) to minimize side reactions.

Advanced Answer:

Optimization of Pd-catalyzed cross-coupling reactions with triarylbismuth reagents has been demonstrated for functionalizing this compound. For instance, using [PdCl2(PPh3)2] as a catalyst, K3PO4 as a base, and DMA as a solvent at 90°C for 2 hours achieves >85% yield . Catalyst loading (1–5 mol%) and solvent polarity significantly impact coupling efficiency. Alternative ligands (e.g., XPhos) may enhance selectivity for bulky aryl groups.

What analytical techniques are most reliable for characterizing this compound and its derivatives?

Basic Answer:

Standard characterization includes <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns and HRMS for molecular weight validation. X-ray crystallography is critical for resolving stereoelectronic effects of the trifluoromethylsulfonyloxy group .

Advanced Answer:

Advanced NMR techniques (e.g., <sup>13</sup>C-DEPT, NOESY) elucidate regioselectivity in substitution reactions. For fluorogenic derivatives, fluorescence spectroscopy (λex/λem = 320/450 nm) quantifies quantum yields. Computational validation via DFT (B3LYP/6-31G(d)) predicts electronic transitions and non-covalent interactions (e.g., C–F⋯H–C), corroborated by X-ray data .

How can computational methods predict the reactivity and electronic properties of this compound?

Basic Answer:

DFT calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM for polar solvents) refine accuracy for reaction simulations .

Advanced Answer:

TDDFT studies correlate calculated excitation energies with experimental UV-vis spectra to validate fluorophore design. Non-covalent interaction (NCI) plots reveal weak interactions (e.g., π-stacking, halogen bonds) that stabilize crystal packing or enzyme-substrate complexes .

How does the trifluoromethylsulfonyloxy group influence enzymatic or fluorogenic applications of coumarin derivatives?

Basic Answer:

The electron-withdrawing trifluoromethylsulfonyloxy group enhances stability against hydrolysis, making the compound suitable as a latent fluorophore. Enzymatic cleavage (e.g., esterases) releases fluorescent 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC), detectable at λem = 450 nm .

Advanced Answer:

In cytochrome P450 assays, 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) serves as a substrate, where enzymatic deethylation yields 7-HFC. Kinetic parameters (kcat, KM) are quantified via fluorometric titration. The trifluoromethyl group’s hydrophobicity improves membrane permeability for live-cell imaging .

What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Basic Answer:

Reproducibility issues often stem from trace moisture or incomplete sulfonylation. Rigorous drying of reagents and reaction monitoring (TLC or in situ IR) are essential.

Advanced Answer:

Divergent yields in cross-coupling reactions may arise from competing protode-metalation or aryl group steric effects. High-throughput screening (e.g., microwaves for rapid optimization) identifies ideal conditions. Conflicting NMR data (e.g., coupling constants) require cross-validation with computational <sup>19</sup>F chemical shift predictions .

What advanced applications exist for this compound in material science?

Basic Answer:

The compound’s strong electron-withdrawing group enables use in photoactive materials (e.g., OLEDs) or as a corrosion inhibitor by adsorbing onto metal surfaces via sulfonyl interactions .

Advanced Answer:

In organic electronics, Pd-catalyzed arylations produce 4-arylcoumarins with tunable emission for optoelectronic devices. Electrochemical impedance spectroscopy (EIS) evaluates corrosion inhibition efficiency in acidic media, supported by MD simulations of adsorption energetics .

How is this compound utilized in enzyme activity profiling?

Advanced Answer:

As a fluorogenic probe, it monitors real-time enzyme kinetics (e.g., esterases, phosphatases). Förster resonance energy transfer (FRET)-based assays pair it with quenchers (e.g., dabsyl), where enzymatic cleavage restores fluorescence. Two-photon microscopy adaptations enable deep-tissue imaging in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.